2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
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Overview
Description
2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with methoxy groups and a piperidine moiety
Preparation Methods
The synthesis of 2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperidine to yield the benzamide.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced by reacting the benzamide with 1-(2-methoxyethyl)piperidine under appropriate conditions.
Final Product Formation: The final product, this compound, is obtained after purification and characterization using techniques such as NMR and LCMS
Chemical Reactions Analysis
2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase (AChE) by binding to both the peripheral and active sites of the enzyme. This dual binding mode enhances its inhibitory potency and makes it a potential candidate for the treatment of diseases like Alzheimer’s .
Comparison with Similar Compounds
2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can be compared with other benzamide derivatives and piperidine-containing compounds:
Similar Compounds: Other benzamide derivatives include 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide. Piperidine-containing compounds include piperidin-4-ylmethyl derivatives and piperidinones.
Uniqueness: The unique combination of methoxy groups and the piperidine moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development
Properties
IUPAC Name |
2,3-dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-12-11-19-9-7-13(8-10-19)18-17(20)14-5-4-6-15(22-2)16(14)23-3/h4-6,13H,7-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIPDOZKYBKLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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